molecular formula C9H9NaO4S B13194082 Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate

Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate

Cat. No.: B13194082
M. Wt: 236.22 g/mol
InChI Key: FHMJGBFIVBWYCZ-UHFFFAOYSA-M
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Description

Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate is an organic compound with a complex structure It is characterized by the presence of a methoxycarbonyl group, a methyl group, and a sulfonate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate typically involves the sulfonation of 3-(methoxycarbonyl)-4-methylbenzoic acid. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is common to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonate group can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modification of their activity. The methoxycarbonyl group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Sodium 4-methylbenzenesulfonate: Similar structure but lacks the methoxycarbonyl group.

    Sodium 3-(methoxycarbonyl)benzenesulfonate: Similar structure but lacks the methyl group.

Uniqueness

Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate is unique due to the presence of both the methoxycarbonyl and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H9NaO4S

Molecular Weight

236.22 g/mol

IUPAC Name

sodium;3-methoxycarbonyl-4-methylbenzenesulfinate

InChI

InChI=1S/C9H10O4S.Na/c1-6-3-4-7(14(11)12)5-8(6)9(10)13-2;/h3-5H,1-2H3,(H,11,12);/q;+1/p-1

InChI Key

FHMJGBFIVBWYCZ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)[O-])C(=O)OC.[Na+]

Origin of Product

United States

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